molecular formula C15H15Cl2N3O4S B11098711 4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide

4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No.: B11098711
M. Wt: 404.3 g/mol
InChI Key: OIEZRABEOCPMGQ-UHFFFAOYSA-N
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Description

4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its chlorinated and nitro-substituted aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE typically involves the reaction of 2-chloro-4-nitroaniline with 5-chlorosalicylic acid in an equimolar ratio. This mixture is dissolved in a solvent such as xylene or chlorobenzene. The reaction is initiated by the slow addition of phosphorus trichloride or phosphorus oxychloride under reflux conditions. After the reaction is complete, the mixture is cooled, and the product is filtered to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated and nitro-substituted aromatic rings make it a versatile compound for various applications.

Properties

Molecular Formula

C15H15Cl2N3O4S

Molecular Weight

404.3 g/mol

IUPAC Name

4-chloro-N-[3-(4-chloro-2-nitroanilino)propyl]benzenesulfonamide

InChI

InChI=1S/C15H15Cl2N3O4S/c16-11-2-5-13(6-3-11)25(23,24)19-9-1-8-18-14-7-4-12(17)10-15(14)20(21)22/h2-7,10,18-19H,1,8-9H2

InChI Key

OIEZRABEOCPMGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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